Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)
Overview
Description
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II): is a palladium(II) complex containing two chloride ligands and two (2-(diphenylphosphino)phenyl)ether ligands coordinated to the palladium center . This compound is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions to prepare high stereoselectivity of conjugated Z, E dienes .
Scientific Research Applications
Chemistry: In chemistry, Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is used as a catalyst in cross-coupling reactions to synthesize complex organic molecules with high stereoselectivity .
Biology and Medicine:
Industry: In the industrial sector, Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is used in the production of fine chemicals and pharmaceuticals due to its efficiency as a catalyst .
Mechanism of Action
Target of Action
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is primarily targeted towards organic compounds that are involved in various cross-coupling reactions . The compound acts as a catalyst, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Mode of Action
The mode of action of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) involves the generation of active palladium (0) species in situ under the reaction conditions . These active species then interact with the organic compounds, facilitating the formation of new bonds.
Biochemical Pathways
The biochemical pathways affected by Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) are primarily those involved in the cross-coupling reactions of organic compounds . The compound’s action results in the formation of new carbon-carbon or carbon-heteroatom bonds, thereby altering the structure and properties of the organic compounds involved.
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
The result of the action of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is the formation of new carbon-carbon or carbon-heteroatom bonds in organic compounds . This can lead to the synthesis of new organic compounds with altered structures and properties.
Action Environment
The action of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) can be influenced by various environmental factors. For instance, the compound is relatively stable in air and can be stored for long periods in a dry environment . Additionally, the compound’s solubility in different solvents can affect its efficacy as a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is typically synthesized by reacting palladium(II) chloride with bis(diphenylphosphinophenyl)ether in the presence of a suitable solvent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) primarily undergoes substitution reactions where the chloride ligands are replaced by other ligands . It also participates in cross-coupling reactions, particularly with 2-brom-1,3-dienes, to form conjugated Z, E dienes .
Common Reagents and Conditions: The common reagents used in these reactions include 2-brom-1,3-dienes and other halogenated compounds . The reactions are typically carried out in the presence of a base and under an inert atmosphere to prevent unwanted side reactions .
Major Products: The major products formed from these reactions are conjugated Z, E dienes, which are valuable intermediates in the synthesis of various organic compounds .
Comparison with Similar Compounds
- Dichloro[bis(2-(diphenylphosphino)phenyl)ether]palladium(II)
- Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Uniqueness: Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is unique due to its high efficiency and selectivity as a catalyst in cross-coupling reactions. Its ability to form conjugated Z, E dienes with high stereoselectivity sets it apart from other similar compounds .
Properties
IUPAC Name |
dichloropalladium;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28OP2.2ClH.Pd/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUBMJFTDMKRR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl2OP2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463965 | |
Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205319-06-8 | |
Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II), 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.